6,7-Bis(bromomethyl)quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Bis(bromomethyl)quinoxaline is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocycles that have a benzene ring fused with a pyrazine ring. These compounds are known for their broad spectrum of biological activities and applications in material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Bis(bromomethyl)quinoxaline typically involves the bromination of 6,7-dimethylquinoxaline. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions usually require a controlled temperature to ensure selective bromination at the methyl groups .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and microwave-assisted synthesis are some of the advanced techniques employed to enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
6,7-Bis(bromomethyl)quinoxaline undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert the bromomethyl groups to methyl groups or other reduced forms.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents.
Major Products Formed
The major products formed from these reactions include various substituted quinoxalines, which can have different functional groups such as amino, thiol, or alkoxy groups .
Scientific Research Applications
6,7-Bis(bromomethyl)quinoxaline has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds and as a building block for complex organic molecules.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Mechanism of Action
The mechanism of action of 6,7-Bis(bromomethyl)quinoxaline involves its interaction with various molecular targets. The bromomethyl groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The compound can also interact with DNA, causing changes in gene expression and cellular function .
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethylquinoxaline: The precursor to 6,7-Bis(bromomethyl)quinoxaline, which lacks the bromine atoms.
6,7-Dichloroquinoxaline: A similar compound where the methyl groups are replaced by chlorine atoms.
6,7-Diethoxyquinoxaline: A derivative with ethoxy groups instead of bromomethyl groups.
Uniqueness
This compound is unique due to the presence of bromomethyl groups, which provide specific reactivity and enable the formation of a wide range of derivatives. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications .
Properties
Molecular Formula |
C10H8Br2N2 |
---|---|
Molecular Weight |
315.99 g/mol |
IUPAC Name |
6,7-bis(bromomethyl)quinoxaline |
InChI |
InChI=1S/C10H8Br2N2/c11-5-7-3-9-10(4-8(7)6-12)14-2-1-13-9/h1-4H,5-6H2 |
InChI Key |
LLMVHWHQWQENCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C=C(C(=CC2=N1)CBr)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.